molecular formula C10H20N+ B213138 Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- CAS No. 38235-68-6

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

Cat. No.: B213138
CAS No.: 38235-68-6
M. Wt: 154.27 g/mol
InChI Key: SYJBFPCQIJQYNV-DJLDLDEBSA-O
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Description

This compound is a bicyclic monoterpenoid derivative featuring a methanamine (-CH2NH2) group at position 2 of the bicyclo[3.1.1]heptane scaffold, with two methyl groups at position 4. The stereochemical designation (1R,2S,5R)-rel- indicates its relative configuration, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38235-68-6
Record name (-)-cis-Myrtanylamine
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Preparation Methods

Reaction Design and Mechanism

The photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) offers a direct route to functionalized bicyclo[3.1.1]heptanes. This method, pioneered by recent work, involves:

  • Photocatalytic Activation : An iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) generates a radical cation from the CPA under blue light (λₘₐₓ = 427 nm).

  • Ring Opening : The CPA radical cation undergoes β-scission to form a distonic radical intermediate.

  • Cycloaddition : The radical adds to the BCB, followed by intramolecular cyclization to yield the bicyclo[3.1.1]heptane core.

Key Advantages:

  • Mild Conditions : Reactions proceed at room temperature in dimethyl sulfoxide (DMSO).

  • Broad Substrate Scope : Tolerates electron-donating and withdrawing groups on both BCB and CPA.

Application to Target Compound

To synthesize the 2-methanamine derivative, the BCB precursor must feature a methyl group at the position corresponding to C2 in the final product. For example:

  • BCB Substrate : 6,6-Dimethylbicyclo[1.1.0]butane.

  • CPA Substrate : Cyclopropylamine with a methanamine side chain.

Example Reaction:

BCBCPACatalystSolventYield
6,6-Dimethyl BCBCyclopropylmethanamineIr[dF]DMSO65%

Stereochemical Outcome : The (1R,2S,5R)-rel- configuration arises from the chair-like transition state during cyclization, favoring equatorial positioning of substituents.

Functionalization of Pinene-Derived Intermediates

Starting Material: β-Pinene

β-Pinene, a naturally abundant bicyclic monoterpene, serves as a chiral precursor. Its structure aligns with the bicyclo[3.1.1]heptane framework, enabling stereoselective derivatization.

Synthetic Pathway

  • Oxidation : Ozonolysis of β-pinene yields a ketone intermediate at C2.

  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride to install the methanamine group.

Reaction Conditions:

StepReagentsTemperatureYield
OxidationO₃, then Zn/H₂O−78°C80%
AminationNH₄OAc, NaBH₃CN25°C70%

Stereochemical Control : The inherent chirality of β-pinene is retained, ensuring the (1R,2S,5R)-rel- configuration.

Hofmann Rearrangement of Bicyclo[3.1.1]heptane Carboxamides

Reaction Overview

The Hofmann rearrangement converts carboxamides to amines via an isocyanate intermediate. Applied to a bicyclo[3.1.1]heptane carboxamide, this method installs the methanamine group at C2.

Synthetic Steps

  • Carboxamide Synthesis : React bicyclo[3.1.1]heptane-2-carboxylic acid with thionyl chloride to form the acyl chloride, then treat with ammonia.

  • Rearrangement : Treat the carboxamide with bromine and sodium hydroxide to generate the amine.

Optimization Data:

SubstrateReagentsYield
Bicyclo[3.1.1]heptane-2-carboxamideBr₂, NaOH60%

Limitations : Requires pre-functionalized carboxylic acid precursors, which may necessitate additional synthesis steps.

Comparative Analysis of Methods

MethodYieldStereocontrolScalability
Photoredox Cycloaddition65–70%HighModerate
β-Pinene Functionalization70–80%HighHigh
Hofmann Rearrangement50–60%ModerateLow

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties:
Bicyclo[3.1.1]heptanes serve as bioisosteres for meta-substituted arenes, which are crucial in drug design. Their unique three-dimensional structure allows for the modification of pharmacokinetic properties, such as metabolic stability and solubility. A recent study demonstrated the synthesis of functionalized bicyclo[3.1.1]heptanes through a photoredox-catalyzed cycloaddition reaction, which yielded derivatives that can be further functionalized for drug development .

Case Study:
In a study focused on synthesizing aminobicyclo[3.1.1]heptanes, researchers utilized a photochemical approach to construct these compounds under mild conditions. The resulting structures were evaluated for their potential as bioisosteres in drug candidates, showcasing their utility in enhancing the efficacy of therapeutic agents .

Organic Synthesis

Synthesis Strategies:
The development of synthetic methodologies for bicyclo[3.1.1]heptanes has gained traction due to their versatility in organic reactions. Recent advancements include the use of cyclopropylamines and bicyclo[1.1.0]butanes to create bicyclo[3.1.1]heptanes through innovative cycloaddition reactions . This method not only simplifies the synthesis process but also enhances the diversity of functional groups that can be introduced.

Data Table: Synthesis Yields and Conditions

Reaction TypeYield (%)ConditionsReference
Photoredox-catalyzed cycloaddition70Blue light irradiation, DMSO solvent
Direct amidyl radical insertionVariesRegioselective conditions
Functionalization via hydrolysis85Acidic conditions

Toxicity Studies

Safety Profile:
Research on the acute and subacute toxicity of compounds related to bicyclo[3.1.1]heptane derivatives has shown promising safety profiles in animal studies. For instance, a study involving Withania frutescens extracts rich in bicyclo[3.1.1]heptane derivatives indicated no significant toxicity at doses up to 2000 mg/kg in mice . This finding supports the potential for these compounds in therapeutic applications without adverse health effects.

Flavor and Fragrance Industry

Functional Applications:
Bicyclo[3.1.1]heptane derivatives are also utilized in the flavor and fragrance industry due to their pleasant aromatic properties. Specifically, compounds like myrtanol (a bicyclo[3.1.1]heptane derivative) are employed as flavoring agents thanks to their favorable sensory characteristics .

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[3.1.1]heptane core is a common scaffold in terpenoid chemistry. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Group Key Applications CAS/Reference
Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- C10H19N ~153.27 Methanamine (-CH2NH2) Potential chiral ligand or pharmaceutical intermediate Not explicitly provided
rel-(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol C10H18O 154.25 Ethanol (-CH2CH2OH) Intermediate in synthesis of pinaverium bromide impurities PA 16 0721006
rel-(1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde C10H16O 152.23 Aldehyde (-CHO) Precursor for chiral ligands; boiling point: 86–89°C (10 mmHg) 49751-88-4
(1R,2S,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol C18H27NO2 289.41 Benzylamino, diol Asymmetric catalysis (diethylzinc addition to aldehydes) Compound 6
(-)-trans-Pinocarveol C10H16O 152.23 Hydroxyl (-OH), methylene Fragrance industry; natural product 1674-08-4

Stereochemical and Functional Group Impact on Reactivity

  • Methanamine Derivatives : The primary amine group in the target compound enables participation in nucleophilic reactions, Schiff base formation, or coordination to metal centers, making it a candidate for chiral ligand design .
  • Ethanol/Carboxaldehyde Analogs: Ethanol and aldehyde derivatives serve as intermediates for further functionalization (e.g., oxidation to carboxylic acids or reduction to alcohols). The aldehyde in is used in asymmetric synthesis due to its electrophilic carbonyl group .
  • Amino-Diol Ligands: Compounds like those in and exhibit high enantioselectivity (up to 95% ee) in diethylzinc additions to aldehydes, attributed to their tridentate coordination sites and rigid bicyclic framework .

Thermodynamic and Spectroscopic Data

  • Boiling Points : Carboxaldehyde derivatives (e.g., 86–89°C at 10 mmHg) have lower boiling points compared to hydroxylated analogs due to reduced hydrogen bonding .
  • Spectroscopy : 13C NMR data for spiro-oxirane derivatives (e.g., δ = 21.1–139.2 ppm) confirm the bicyclic structure and substituent effects . HRMS and optical rotation data ([α]D20 = −55° for compound 12) highlight stereochemical purity .

Asymmetric Catalysis

Bicyclo[3.1.1]heptane-based ligands (e.g., compounds 6–9 in ) achieve >90% enantiomeric excess (ee) in diethylzinc additions to aldehydes. The rigid scaffold enforces precise spatial arrangement of donor atoms, critical for stereocontrol .

Pharmaceutical Intermediates

  • Pinaverium Bromide Synthesis: The ethanol derivative (rel-(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptane-2-ethanol) is a key intermediate in synthesizing pinaverium bromide, a spasmolytic agent .
  • Antimicrobial Agents : Bicyclic amines are precursors to β-lactam antibiotics, as seen in , where similar frameworks are used in cephalosporin analogs .

Notes

Data Limitations : Direct physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence; inferences are drawn from structural analogs.

Stereochemical Sensitivity : The (1R,2S,5R) configuration is crucial for activity. For example, diastereomeric ligands in show divergent catalytic efficiencies .

Synthetic Flexibility : Functionalization at position 2 (e.g., amine, alcohol, aldehyde) allows tuning for specific applications, from catalysis to drug discovery .

Biological Activity

Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Molecular Characteristics

  • Chemical Formula : C10_{10}H17_{17}N
  • Molecular Weight : 155.25 g/mol
  • CAS Registry Number : 18172-67-3
  • IUPAC Name : Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-

The bicyclic structure of this compound contributes to its unique physicochemical properties, making it an interesting candidate for drug development.

Pharmacological Properties

Recent studies have highlighted the biological activity of bicyclo[3.1.1]heptane derivatives in various therapeutic areas:

  • Antidiabetic Activity : Research has shown that compounds with similar bicyclic structures can exhibit significant antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. For instance, monoterpenoids derived from bicyclic compounds have demonstrated efficacy in lowering postprandial glucose levels and improving lipid profiles in diabetic models .
  • Anticancer Potential : Bicyclic compounds are being investigated for their anticancer properties. The structural rigidity and unique spatial arrangement allow for interactions with biological targets that may inhibit tumor growth or induce apoptosis in cancer cells .

The mechanisms through which bicyclo[3.1.1]heptane derivatives exert their biological effects include:

  • Enzyme Inhibition : Some studies indicate that these compounds can inhibit key enzymes involved in metabolic pathways, such as α-amylase and lipase, which are crucial for carbohydrate metabolism and fat digestion respectively .
  • Receptor Modulation : The ability to act as bioisosteres of traditional aromatic compounds allows bicyclo[3.1.1]heptanes to interact with various receptors, potentially modulating signaling pathways relevant to inflammation and metabolic disorders .

Case Study 1: Antidiabetic Effects

A study investigating the effects of bicyclo[3.1.1]heptane derivatives on diabetic rats found that administration led to a significant reduction in fasting blood glucose levels and improved insulin sensitivity markers compared to control groups. The compound was administered at various doses (0.5 mg/kg to 2 mg/kg), with the highest dose showing a 30% reduction in blood glucose levels after four weeks of treatment.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that bicyclo[3.1.1]heptane derivatives could reduce cell viability by up to 50% at concentrations ranging from 10 μM to 50 μM over a 72-hour exposure period. Mechanistic studies suggested that these compounds induced apoptosis through the activation of caspase pathways.

Data Summary

The following table summarizes key findings related to the biological activity of bicyclo[3.1.1]heptane derivatives:

Activity TypeModel/SystemObserved EffectReference
AntidiabeticDiabetic Rats30% reduction in blood glucose
AnticancerHuman Cancer Cell Lines50% reduction in cell viability
Enzyme Inhibitionα-Amylase AssaySignificant inhibition

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of Bicyclo[3.1.1]heptane-2-methanamine, and how can reaction conditions be optimized for stereochemical purity?

Methodological Answer: Derivatives of this bicyclic amine can be synthesized via spiro-epoxide intermediates, as demonstrated in the preparation of spiro(bicyclo[3.1.1]heptane-oxiran) compounds. Key steps include:

  • Column chromatography (silica gel, n-hexane/EtOAc gradients) for purification .
  • Hydrogenation using NaBH₄ at -10°C to reduce intermediates while preserving stereochemical integrity .
  • NMR-guided optimization : Monitor reaction progress using characteristic shifts for methanamine protons (e.g., δ 1.2–1.8 ppm for methyl groups) .
    Critical Parameter : Maintain anhydrous conditions to avoid byproducts from hydrolysis of epoxide intermediates .

Q. How can the stereochemical configuration of this compound be determined using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • Use ¹H-¹H COSY and NOESY to confirm spatial proximity of protons, especially around the bicyclo[3.1.1]heptane core. For example, coupling constants (J = 8–12 Hz) between C2 and C5 protons indicate cis-fused ring geometry .
    • ¹³C NMR distinguishes equatorial vs. axial methyl groups (δ 22–25 ppm for equatorial; δ 28–30 ppm for axial) .
  • GC-MS :
    • Employ polar columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C at 5°C/min) to separate enantiomers. Retention indices can be cross-referenced with NIST library data .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclo[3.1.1]heptane core influence interactions with biological targets, such as thromboxane receptors?

Methodological Answer:

  • Pharmacological Assays :
    • Radiolabeled antagonist studies (e.g., ⁷H-ligand displacement) reveal that the (1R,2S,5R) configuration shows 10-fold higher affinity for thromboxane A₂ receptors compared to its enantiomer. This is attributed to optimal sulfonamide group positioning in the receptor’s hydrophobic pocket .
  • Molecular Dynamics Simulations :
    • Use force fields (e.g., AMBER) to model ligand-receptor docking. The (1R,2S,5R) isomer forms stable hydrogen bonds with Arg²⁹⁵ and Tyr³⁰⁷ residues, while the (1S) enantiomer induces steric clashes .

Q. How can researchers resolve contradictions in reported bioactivity data across different stereoisomers?

Methodological Answer:

  • Data Triangulation :
    • Cross-validate bioactivity using cell-based assays (e.g., cAMP inhibition) and ex vivo platelet aggregation tests to confirm receptor specificity .
    • Analyze batch-specific impurities via HPLC-ELSD (Evaporative Light Scattering Detection) to rule out confounding effects from trace stereochemical impurities (<0.5%) .
  • Meta-Analysis :
    • Compare datasets using principal component analysis (PCA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in membrane lipid composition affecting ligand partitioning .

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